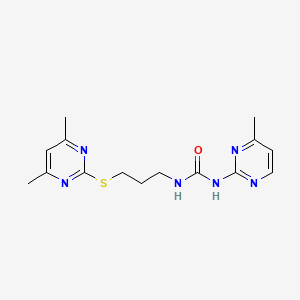

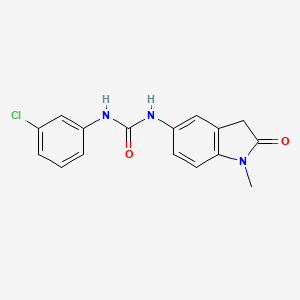

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea is a chemical compound that has been synthesized for scientific research applications. It is a urea derivative that has been found to have potential as an inhibitor of certain enzymes and as a therapeutic agent for various diseases.

Scientific Research Applications

Hydrogen Bonding and Supramolecular Assembly Pyrimidinyl urea derivatives exhibit strong dimerization capabilities through quadruple hydrogen bonding, highlighting their potential in the development of supramolecular assemblies. The dimerization process, characterized by high constants in specific solvents, emphasizes the utility of such compounds in creating structured, predictable molecular arrangements, which could have implications for nanotechnology and materials science (Beijer et al., 1998).

Chemical Synthesis and Reactivity The reactivity of pyrimidinyl ureas with various reagents leads to the formation of diverse heterocyclic compounds. For example, the reaction of 5-acylaminopyrimidines with phosphorus oxychloride or pentasulfide can yield oxazolo- or thiazolo-[5,4-d] pyrimidines, respectively. Such synthetic versatility is crucial for the development of new pharmaceuticals, agrochemicals, and organic materials (Hurst et al., 1991).

Environmental Fate and Degradation The degradation behavior of sulfonylurea herbicides, related to pyrimidinyl urea compounds, in soil provides insights into their environmental impact and fate. Understanding the degradation pathways, including microbial demethylation and chemical cleavage, is essential for assessing the ecological safety and designing environmentally friendly agrochemicals (Morrica et al., 2001).

Anticancer and Antimicrobial Properties Adamantylated pyrimidines, which share structural motifs with pyrimidinyl ureas, have been studied for their significant anticancer and antimicrobial properties. These findings support the exploration of pyrimidinyl urea derivatives in the development of new therapeutic agents (Orzeszko et al., 2004).

Nucleoside Analogues and Biochemical Applications The synthesis of nucleoside analogues from glycosylureas and thioureas demonstrates the potential of pyrimidinyl urea derivatives in biochemical and pharmaceutical research. These compounds, by mimicking natural nucleosides, could have applications in antiviral therapies and as tools in molecular biology (Sano, 1962).

properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(4-methylpyrimidin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6OS/c1-10-5-7-16-13(18-10)21-14(22)17-6-4-8-23-15-19-11(2)9-12(3)20-15/h5,7,9H,4,6,8H2,1-3H3,(H2,16,17,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJGOUMZGOGDOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)NCCCSC2=NC(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2958912.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide](/img/structure/B2958916.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)

![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)

amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)

![methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)

![2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile](/img/structure/B2958933.png)

![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2958935.png)